alpha-Tocopherol phosphate
Description
Historical Context of Vitamin E Derivatives Discovery
The journey into vitamin E research began in 1922, when Herbert Evans and Katherine Bishop identified a previously unknown fat-soluble dietary factor essential for preventing fetal resorption in rats. nih.govresearchgate.netencyclopedia.pub This compound was initially termed "Factor X" and later renamed vitamin E. encyclopedia.pub The name "tocopherol" was proposed in 1936, derived from the Greek words "tokos" (childbirth) and "phero" (to bear), with the "-ol" suffix indicating its alcohol structure. encyclopedia.pubmdpi.com
Vitamin E is not a single entity but a group of eight related lipophilic compounds synthesized by plants: four tocopherols (B72186) (alpha-, beta-, gamma-, delta-) and four tocotrienols (alpha-, beta-, gamma-, delta-). wikipedia.orgnih.gov These forms differ in the number and position of methyl groups on their chromanol ring. wikipedia.org Alpha-tocopherol (B171835) was isolated in 1935 and first synthesized in 1938. wikipedia.org For many years, research focused on the antioxidant properties of these compounds, particularly α-T, which acts as a potent radical scavenger protecting cell membranes from lipid peroxidation. nih.govwikipedia.org To enhance stability for use in supplements, synthetic ester derivatives like tocopheryl acetate (B1210297) were developed. wikipedia.org While the first synthesis of α-TP occurred in the 1940s, the compound remained largely a scientific curiosity for decades. hilarispublisher.com
Emergence of alpha-Tocopherol Phosphate (B84403) as a Distinct Research Focus
The modern era of alpha-tocopherol phosphate research was catalyzed by the discovery that it is a naturally occurring compound. researchgate.net Researchers detected α-TP in various animal and human tissues, including the liver and adipose tissue, as well as in a range of foods. researchgate.netresearchgate.net This finding was significant because α-TP, being water-soluble, had previously been undetectable using standard assays designed for the lipid-soluble vitamin E forms. researchgate.net Its natural presence in low nanomolar concentrations suggested it was not merely a storage form of vitamin E, but might possess its own distinct biological functions. nih.govrsc.org
The realization that cells could both synthesize α-TP from α-T (via a yet-to-be-purified α-tocopherol kinase) and hydrolyze it back (via an α-TP phosphatase) further supported the hypothesis that α-TP could be a signaling molecule. nih.govrsc.orgnih.gov This discovery prompted a re-examination of the compound, shifting its status from a synthetic derivative to a naturally occurring metabolite with potential regulatory roles. hilarispublisher.com
Scientific Rationale for Investigating Phosphorylated Tocopherols
The scientific rationale for the intense investigation into α-TP is multifaceted, grounded in its unique chemical structure and the biological activities this imparts.
Amphiphilic Nature and Bioavailability: Unlike the lipophilic α-T, α-TP is an amphiphilic molecule with a water-soluble phosphate group. ontosight.aiontosight.ai This property allows it to be more easily absorbed and transported by cells via a carrier-mediated process, potentially involving organic anion transporters. angabinteb.comontosight.ai This enhanced bioavailability and ability to function in aqueous cellular compartments provides a key reason for its investigation. ontosight.aimonash.edu
Novel Biological Activity as a Signaling Molecule: The primary antioxidant function of α-T is dependent on the hydroxyl group on its chromanol ring. wikipedia.org In α-TP, this group is phosphorylated, rendering the molecule itself inert as a direct radical-scavenging antioxidant. angabinteb.comhilarispublisher.com This structural change led researchers to hypothesize that α-TP must have other biological roles. Evidence now strongly suggests that α-TP acts as a signaling molecule, modulating signal transduction pathways and regulating gene expression more potently than α-T in many cases. nih.govrsc.orgnih.gov It has been shown to influence critical cellular events, including proliferation, apoptosis, and inflammation. researchgate.netnih.gov
Enhanced Potency and Stability: Research indicates that α-TP is highly resistant to both chemical and enzymatic hydrolysis, giving it greater stability than its parent compound. researchgate.netrsc.org Several studies have demonstrated that α-TP exhibits more potent anti-inflammatory and anti-atherosclerotic effects than α-T. angabinteb.comwiley.com For example, a mixture containing α-TP was more effective at reducing key pro-inflammatory markers and atherosclerotic lesion development in animal models compared to α-tocopherol. wiley.com This suggests that α-TP may be an "activated" form of vitamin E with distinct and powerful physiological effects. nih.govrsc.org
Interactive Data Tables
Table 1: Comparison of alpha-Tocopherol (α-T) and this compound (α-TP)
| Feature | alpha-Tocopherol (α-T) | This compound (α-TP) | Source(s) |
| Solubility | Lipophilic (fat-soluble) | Amphiphilic (water-soluble) | researchgate.netontosight.airesearchgate.net |
| Primary Function | Lipid-soluble antioxidant (radical scavenger) | Signaling molecule, gene regulation | rsc.orgnih.govwikipedia.org |
| Natural Occurrence | High concentrations in plasma and tissues | Low concentrations in plasma and tissues | angabinteb.comrsc.org |
| Cellular Uptake | Passive diffusion | Carrier-mediated transport | angabinteb.com |
| Mechanism | Donates hydrogen atom from hydroxyl group | Modulates enzyme activity and signaling pathways | rsc.orgwikipedia.org |
Table 2: Selected Research Findings on the Biological Effects of this compound (α-TP)
| Research Area | Finding | Model System | Source(s) |
| Gene Expression | Affects more genes (mostly upregulation) compared to α-T. | THP-1 monocytes and in vivo (mice) | angabinteb.com |
| Cell Proliferation | Inhibits cell proliferation more potently than α-T. | Various cell lines | nih.govrsc.org |
| Inflammation | Significantly reduces plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Hypercholesterolemic rabbit model | wiley.com |
| Atherosclerosis | More effective in reducing lesion development compared to α-tocopherol acetate. | Hypercholesterolemic rabbit model | wiley.com |
| Apoptosis | Can convert a death signal into a survival signal, inhibiting apoptosis. | Cardiomyocytes | angabinteb.com |
| Antioxidant Action | Protects neuronal cells from glutamate-induced cytotoxicity; reduces lipid peroxidation products in vivo. | Primary cortical neuronal cells and in vivo (mice) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUXBHZFNHITF-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221445, DTXSID50902489 | |
| Record name | D-alpha-Tocopherol phosphate | |
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| Record name | DL-alpha-Tocopheryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38976-17-9, 71276-50-1 | |
| Record name | DL-α-Tocopheryl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38976-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Tocopherol phosphate | |
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| Record name | D-alpha-Tocopherol phosphate | |
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| Record name | D-alpha-Tocopherol phosphate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopheryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.284 | |
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| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EZ83SETP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7Q15MLX1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Endogenous Occurrence and Enzymatic Biogenesis of Alpha Tocopherol Phosphate
Detection and Distribution in Biological Tissues
Endogenous alpha-tocopherol (B171835) phosphate (B84403) has been consistently detected in mammalian tissues, particularly in the liver and adipose tissue. nih.govresearchgate.net These tissues are central to the body's processing and storage of lipids and fat-soluble vitamins. The presence of the phosphorylated form of vitamin E in these locations suggests it may play a role in the metabolic and storage pathways of alpha-tocopherol. researchgate.net
Research has confirmed that alpha-tocopherol phosphate is not only synthesized within the body but is also present in a wide array of foods, indicating a ubiquitous distribution in both animal and plant tissues. nih.govresearchgate.net Its identification in various food sources suggests it is a common dietary component, although it may have been previously undetected due to its chemical properties. nih.gov The table below details the levels of both alpha-tocopherol and its phosphorylated form found in select foods.
Table 1: Levels of alpha-Tocopherol and alpha-Tocopheryl Phosphate in Selected Foods
| Food Source | alpha-Tocopherol (µg/g) | alpha-Tocopheryl Phosphate (ng/g) |
|---|---|---|
| Animal Products | ||
| Lamb Liver | 5.5 | 3.1 |
| Pork Liver | 2.9 | 2.2 |
| Chicken Breast | 0.3 | 0.4 |
| Feta Cheese | 4.1 | 1.8 |
| Plant Products | ||
| Spinach | 18.2 | 1.1 |
| Avocado | 31.1 | 1.1 |
| Almonds | 211.0 | 7.9 |
| Pistachios | 26.6 | 1.1 |
This table is generated based on data available in scientific literature. researchgate.net
Enzymatic Pathways of alpha-Tocopherol Phosphorylation
The endogenous presence of this compound implies the existence of specific enzymatic pathways responsible for its synthesis and degradation. nih.gov This involves a cycle of phosphorylation and dephosphorylation, allowing for interconversion between alpha-tocopherol and its phosphate ester. nih.gov
The synthesis of this compound from alpha-tocopherol points to the action of one or more kinase enzymes. nih.govresearchgate.net Studies have characterized this putative alpha-tocopherol kinase activity in various cells, including primary human coronary artery smooth muscle cells. researchgate.net While the specific enzyme has not been definitively isolated, research suggests that the Tocopherol Associated Protein (TAP) can bind to alpha-tocopherol and stimulate its phosphorylation, possibly by facilitating its presentation to the kinase. researchgate.net This indicates a regulated enzymatic process for the production of this compound within cells. nih.govresearchgate.net
Evidence points to a dynamic interconversion between alpha-tocopherol and this compound. nih.gov While kinases are responsible for the phosphorylation of alpha-tocopherol, phosphatase enzymes are believed to mediate the reverse reaction. Studies have shown that this compound can be readily taken up by cells and hydrolyzed to release free alpha-tocopherol, suggesting it can function as a pro-vitamin E. nih.govnih.gov This enzymatic dephosphorylation, alongside the kinase-mediated phosphorylation, forms a cycle that could regulate the levels and activities of both molecules within tissues. nih.gov
Physiological Concentrations in Biological Systems
This compound is present in biological systems at low but detectable concentrations. nih.gov This suggests it may function as a signaling molecule or an active lipid mediator rather than a bulk storage form of vitamin E. The table below summarizes the observed concentrations in various biological contexts.
Table 2: Physiological Concentrations of this compound
| Biological System | Reported Concentration |
|---|---|
| Mammalian Tissues | 30–300 nM |
| Plasma | Detectable in small amounts |
This table is generated based on data available in scientific literature. nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| alpha-Tocopherol |
| This compound |
| Protein Kinase C (PKC) |
Synthetic Strategies for Alpha Tocopherol Phosphate and Its Analogues
Chemical Synthesis Approaches
Chemical synthesis provides robust and scalable methods for producing alpha-tocopherol (B171835) phosphate (B84403) and its related ester analogues. These techniques often involve direct phosphorylation or the derivatization of alpha-tocopherol.
Phase Transfer Catalyzed Phosphorylation Methods
A notable method for the synthesis of α-TP involves a phase transfer catalyzed phosphorylation of phenols within a two-phase system. mdpi.com This approach is recognized for its efficiency in phosphorylating the hydroxyl group of the chromanol ring of alpha-tocopherol. While specific details of the phase transfer catalysis are proprietary to various patented methods, the general principle involves using a catalyst to facilitate the migration of a reactant from one phase into another where the reaction can occur, enabling the phosphorylation of the sterically hindered hydroxyl group of alpha-tocopherol.
Derivatization Techniques for Ester Analogues
The synthesis of ester analogues of alpha-tocopherol is a key strategy to enhance stability and modify its physicochemical properties. mdpi.com These derivatives are typically synthesized through esterification or transesterification reactions.
For instance, α-tocopheryl succinate (B1194679) can be produced by reacting α-tocopherol with succinic anhydride (B1165640). mdpi.comchemicalbook.com One method utilizes pyridine (B92270) as a catalyst in a solvent-free system to react α-tocopherol with acetic anhydride, achieving a high conversion rate. mdpi.com Another approach involves the use of nano-silica and immobilized 4-dimethylaminopyridine (B28879) to catalyze the reaction between α-tocopherol and succinic anhydride in a mixed solvent system. mdpi.com
Other ester analogues, such as α-tocopheryl malonate and α-tocopheryl oxalate, have also been synthesized. mdpi.com The synthesis of ether-linked analogues involves the alkylation of α-tocopherol with various α-bromoacid ethyl esters, resulting in compounds like 2-bromopropionate, 2-bromobutyrate, and 2-bromovalerate, among others, with high yields under mild conditions. mdpi.com
Chemical Synthesis of α-Tocopherol Ester Analogues
| Analogue | Reactants | Catalyst/Method | Reported Yield/Conversion |
|---|---|---|---|
| α-Tocopherol Acetate (B1210297) | α-Tocopherol, Acetic Anhydride | Pyridine (solvent-free) | 99.4% conversion mdpi.com |
| α-Tocopherol Succinate | α-Tocopherol, Succinic Anhydride | Nano-silica and immobilized 4-dimethylaminopyridine | Data not specified mdpi.com |
| Ether-linked Analogues | α-Tocopherol, α-bromoacid ethyl esters | Alkylation | Very good yields mdpi.com |
Enzymatic Synthesis Research and Development
Enzymatic synthesis is gaining traction as an environmentally friendly alternative, offering high catalytic efficiency and selectivity under mild conditions. mdpi.com Lipases are the most commonly employed enzymes for the synthesis of alpha-tocopherol esters, while other enzymes like phytase are explored for phosphorylation.
Research has demonstrated the use of phospholipase C from Bacillus cereus to catalyze the hydrolysis of a precursor to yield a novel phosphate ester containing a chromanol structure. nih.gov Another significant area of research involves the use of phytase from Aspergillus niger for the phosphorylation of α-tocopherol. fao.orgnih.gov This enzyme is known for its ability to hydrolyze phytate but can also be applied in phosphorylation reactions. fao.org The optimal functioning of Aspergillus niger phytase is typically observed at acidic pH levels. nih.govnih.gov
For the synthesis of ester derivatives, lipases such as Candida antarctica lipase (B570770) B (CALB), Rhizomucor miehei lipase (RML), and Candida rugosa lipase (CRL) have been successfully used. mdpi.com For example, Novozym 435, an immobilized form of CALB, has been used to catalyze the synthesis of α-tocopherol succinate from succinic anhydride and α-tocopherol, achieving a conversion rate of 94.4%. mdpi.com Similarly, Candida rugosa lipase has been used to produce α-tocopherol succinate with a yield of 46.95% in dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net The choice of enzyme, solvent, and acyl donor significantly influences the reaction's efficiency and yield. mdpi.comresearchgate.net
Enzymatic Synthesis of α-Tocopherol Derivatives
| Derivative | Enzyme | Reactants | Solvent/System | Reported Yield/Conversion |
|---|---|---|---|---|
| α-Tocopherol Succinate | Novozym 435 (immobilized CALB) | α-Tocopherol, Succinic Anhydride | Not specified | 94.4% conversion mdpi.com |
| α-Tocopherol Succinate | Candida rugosa lipase (CRL) | α-Tocopherol, Succinic Anhydride | DMSO | 46.95% yield mdpi.comresearchgate.net |
| α-Tocopherol Acetate | CRL1 in Pichia pastoris | α-Tocopherol, Acetic Anhydride | Solvent-free | 97% conversion mdpi.com |
| Phosphate Ester | Phospholipase C (Bacillus cereus) | 1,2-diacyl-sn-glycero-3-phospho-2'-hydroxyethyl-2',5',7',8'-tetramethyl-6'-hydroxychroman | Hydrolysis | Data not specified nih.gov |
Metabolic Fate and Interconversion Pathways of Alpha Tocopherol Phosphate in Biological Systems
Hepatic Metabolism and Trafficking
The liver is the central organ for processing and distributing vitamin E forms. mdpi.com After intestinal absorption, various forms of vitamin E are transported to the liver within chylomicron remnants. pnas.orgnih.govresearchgate.net In the liver, a specific protein, the alpha-tocopherol (B171835) transfer protein (α-TTP), plays a critical role in distinguishing between different forms of vitamin E. nih.govlumenlearning.com
The preferential retention of α-T in the body is largely due to the action of α-TTP, which is highly expressed in the liver. nih.gov This protein specifically binds to α-T and facilitates its incorporation into nascent very low-density lipoproteins (VLDL). mdpi.compnas.orglumenlearning.com These VLDL particles are then secreted from the liver into the bloodstream, delivering α-T to peripheral tissues. pnas.orgnih.gov
While the mechanism for α-T is well-established, the direct incorporation of α-TP into VLDL is less clear. It is suggested that α-TP is readily hydrolyzed to α-T in vivo. nih.gov This hydrolysis likely precedes the α-TTP-mediated packaging into VLDL. Studies have shown that α-TTP-mediated secretion of α-T is not coupled to VLDL secretion and may utilize a novel pathway. pnas.org However, other research indicates that α-tocopherol supplementation can reduce VLDL secretion by modulating the VLDL transport vesicle. ucf.edunih.gov Both α- and γ-tocopherols have been shown to be incorporated into VLDL, LDL, and HDL, subsequently protecting VLDL and LDL from oxidation. nih.gov
The liver discriminates against non-α-T forms of vitamin E, leading to their preferential metabolism and excretion. nih.govnih.gov This metabolic sorting is also influenced by α-TTP, which has a much lower affinity for other tocopherols (B72186) like gamma-tocopherol (γ-T). nih.govlumenlearning.com Consequently, non-α-T forms are more readily catabolized through a pathway initiated by cytochrome P450-dependent ω-hydroxylation, followed by β-oxidation, leading to water-soluble metabolites that are excreted in the urine. nih.govresearchgate.net
While direct comparative studies on the metabolism of different tocopheryl phosphate (B84403) forms are limited, it is known that γ-T can also be phosphorylated to form gamma-tocopheryl phosphate (γ-TP). plos.orgnih.gov In cell studies, γ-TP has been shown to be more potent than α-TP in inhibiting cell proliferation and reducing the expression of the CD36 scavenger receptor. plos.orgnih.gov Given the liver's general preference for metabolizing non-α-T forms, it is plausible that γ-TP and other non-alpha-tocopheryl phosphate forms are also more rapidly metabolized and excreted compared to α-TP.
| Feature | Alpha-Tocopherol (α-T) | Non-alpha-Tocopherol Forms (e.g., γ-T) |
| Binding Affinity to α-TTP | High (Relative affinity of 100%) nih.gov | Low (e.g., γ-T has a relative affinity of 9%) nih.gov |
| Hepatic Fate | Preferentially incorporated into VLDL for transport to tissues. mdpi.comlumenlearning.com | Preferentially metabolized for excretion. nih.govnih.gov |
| Primary Metabolic Pathway | Limited metabolism. | Cytochrome P450-initiated side-chain oxidation. nih.govresearchgate.net |
| Resulting Plasma Levels | Maintained at high levels. lumenlearning.com | Found at much lower levels. lumenlearning.com |
Cellular Uptake and Intracellular Processing
The uptake of α-TP into cells and its subsequent intracellular journey are mediated by specific transport proteins that facilitate its movement across cellular membranes and within the cytoplasm.
Tocopherol Associated Proteins (TAPs), also known as SEC14L2, are intracellular proteins that can bind various lipophilic ligands, including tocopherols and their phosphorylated derivatives. plos.orgnih.gov Specifically, the human tocopherol associated protein 1 (hTAP1/SEC14L2) has been shown to bind both α-T and α-TP. plos.orgnih.gov This binding is crucial for the intracellular transport and presentation of these molecules to enzymes and other cellular compartments.
The binding of α-TP to hTAP1 is significant because α-TP carries a negative charge at physiological pH, unlike the uncharged α-T. nih.gov The ability of hTAP1 to bind both charged and uncharged ligands highlights its versatility as a lipid transport protein. nih.gov This interaction is thought to facilitate the transport of α-TP to specific enzymes or membrane locations where it can exert its biological functions. nih.gov
The function of hTAP1/SEC14L2 extends beyond simple transport; it actively participates in lipid exchange processes that can influence cellular signaling. plos.orgnih.gov Research has shown that recombinant hTAP1 can stimulate the phosphorylation of α-T, likely by facilitating its transport and presentation to a kinase. plos.orgnih.gov
Furthermore, hTAP1/SEC14L2 can interact with and modulate the activity of enzymes like phosphatidylinositol-3-kinase gamma (PI3Kγ). plos.orgresearchgate.netnih.gov Recombinant hTAP1 can reduce the in vitro activity of PI3Kγ, suggesting the formation of an inactive complex. plos.orgnih.gov The addition of α-T or α-TP can then stimulate PI3Kγ activity, possibly by promoting the release of sequestered phosphatidylinositol from hTAP1 to the enzyme. plos.orgnih.gov This suggests a model where the continuous and competitive exchange of different lipophilic ligands, including α-TP, within hTAPs modulates the activity of key signaling enzymes and makes these ligands more accessible as substrates. plos.org
| Protein | Ligands Bound | Function in Relation to α-TP |
| α-TTP | High affinity for α-T, lower for other tocopherols. nih.gov | Facilitates hepatic secretion of α-T into VLDL. mdpi.com Likely acts on α-T after hydrolysis of α-TP. |
| hTAP1/SEC14L2 | α-T, α-TP, γ-T, phosphatidylinositol, squalene. plos.orgnih.gov | Binds and transports α-TP intracellularly. plos.orgnih.gov Modulates lipid exchange and enzyme activity (e.g., PI3Kγ). plos.orgnih.gov Stimulates phosphorylation of α-T. plos.orgnih.gov |
Biotransformation and Hydrolysis
While α-TP is a stable, water-soluble molecule resistant to both acid and alkaline hydrolysis in chemical assays, it undergoes significant biotransformation within biological systems. nih.govnih.govrsc.org
The primary biotransformation pathway for α-TP in vivo is its hydrolysis back to α-T. nih.gov Studies using deuterated α-TP administered to mice have shown that it is readily taken up and hydrolyzed to form deuterated α-T, which is then distributed to plasma, liver, brain, heart, and testis. nih.govrsc.org This indicates that the body can efficiently convert the phosphorylated form back to the lipid-soluble form, which can then act as an antioxidant. nih.gov
The hydrolysis of α-TP appears to occur within cells, as no significant hydrolysis was observed in the cell culture medium itself. nih.gov While the specific enzymes responsible for this hydrolysis in various tissues are not fully elucidated, phosphatases are implicated. However, studies have shown that the hydrolysis of α-TP by phosphatases like alkaline phosphatase is a relatively slow process in vitro, suggesting that it is a difficult substrate for these enzymes. rsc.org Despite this, the consistent observation of α-T formation from α-TP in cellular and animal models confirms that this hydrolysis is a key step in its metabolic fate. nih.govrsc.org This conversion allows α-TP to serve as a water-soluble precursor for α-T. nih.gov
Putative Tocopheryl Phosphate Phosphatase Activity
While the specific enzymes responsible for the dephosphorylation of α-TP to α-T have not been fully characterized, substantial evidence points to the existence of tocopheryl phosphate phosphatase activity within biological systems. Studies have demonstrated that α-TP is efficiently hydrolyzed to α-T in vivo, a process that is evidently mediated by enzymatic action rather than spontaneous chemical breakdown.
Research involving cultured cells and mouse models has shown that when α-TP is introduced, it is readily taken up by cells and converted into α-T. nih.gov For instance, a study using a deuterated form of α-TP (α-TP(CD3)) to distinguish it from endogenous α-T found that it was effectively hydrolyzed to α-T(CD3) in both cultured cells and various tissues in mice, including plasma, liver, brain, heart, and testis. nih.gov The fact that this hydrolysis was not observed in the cell culture medium itself strongly suggests that the conversion is dependent on cellular enzymes. nih.gov This indicates that cells possess phosphatases capable of acting on α-TP.
The existence of such enzymatic activity is consistent with the broader understanding of cellular phosphorylation and dephosphorylation as a common regulatory mechanism. While α-tocopherol kinase activity, which phosphorylates α-T to form α-TP, has been suggested, a corresponding phosphatase activity would be necessary to maintain equilibrium and release the active α-T form where needed. researchgate.net The presence of α-TP in various tissues like the liver and adipose tissue further implies a regulated metabolic pathway involving both synthesis and hydrolysis. nih.govresearchgate.net
Table 1: Evidence for in vivo Hydrolysis of alpha-Tocopherol Phosphate
| Experimental System | Observation | Implication | Source |
|---|---|---|---|
| Cultured Cells | α-TP(CD3) incubated with cells resulted in intracellular α-T(CD3). No hydrolysis occurred in the cell-free culture medium. | Hydrolysis is an intracellular, enzyme-mediated process. | nih.gov |
Hydrolytic Stability Considerations in Biological Contexts
From a chemical standpoint, this compound is a notably stable molecule. The phosphate ester group confers significant resistance to hydrolysis under both acidic and alkaline conditions. nih.govnih.govresearchgate.net This inherent stability is a key characteristic that distinguishes it from other vitamin E esters, such as α-tocopherol acetate (B1210297), which requires hydrolysis in the gut for the free form to be absorbed. monash.edu
The stability of α-TP means that its conversion to α-T is not a spontaneous event in the physiological environment but rather a controlled, enzymatic process as discussed previously. This resistance to non-enzymatic hydrolysis ensures that α-TP can exist as a distinct, water-soluble form of vitamin E within tissues until it is acted upon by a specific phosphatase. nih.govresearchgate.net Its stability makes it a suitable candidate for use as a water-soluble precursor of α-T. nih.gov
Table 2: Hydrolytic Stability of this compound
| Condition | Stability of this compound | Comparison | Source |
|---|---|---|---|
| Acidic Conditions | Resistant to hydrolysis | More stable than other esters | nih.govnih.govresearchgate.net |
| Alkaline Conditions | Resistant to hydrolysis | More stable than other esters | nih.govnih.govresearchgate.net |
This dual nature—chemical stability combined with susceptibility to enzymatic hydrolysis—suggests that α-TP may serve as a stable, transportable, or storage form of vitamin E that can be converted to the biologically active α-tocopherol in a regulated manner within specific tissues or cellular compartments.
Elucidation of Molecular and Cellular Mechanisms of Alpha Tocopherol Phosphate Action
Modulation of Signal Transduction Pathways
Regulation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activity
Alpha-tocopheryl phosphate (B84403) (αTP) has been shown to modulate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade in cell proliferation, survival, and angiogenesis. Research indicates that αTP can increase the promoter activity of Vascular Endothelial Growth Factor (VEGF) in a manner dependent on the gamma isoform of PI3K (PI3Kγ) nih.govresearchgate.net. This induction of VEGF expression by αTP in monocytes is mediated through a CD36/PI3Kγ/Akt pathway nih.gov.
Interestingly, the effects of αTP on the PI3K/Akt pathway can be antagonistic to those of its unphosphorylated form, alpha-tocopherol (B171835) (αT). While αTP can activate Akt(Ser473) phosphorylation, αT can attenuate this effect bohrium.com. This suggests a nuanced regulatory relationship where the phosphorylation state of the tocopherol molecule dictates its influence on this signaling cascade. In some cellular contexts, αT has been observed to inhibit the PI3K/Akt/mTOR pathway nih.gov. Furthermore, αT can facilitate the dephosphorylation of Akt at serine-473 by promoting the recruitment of the phosphatase PHLPP1 to the plasma membrane nih.gov. In contrast, the induction of Akt(Ser473) phosphorylation by αTP is sensitive to wortmannin, a known inhibitor of phosphatidylinositol kinases, highlighting the direct involvement of this kinase family in αTP's mechanism of action bohrium.com.
Table 1: Comparative Effects of α-Tocopherol and α-Tocopheryl Phosphate on the PI3K/Akt Pathway
| Compound | Effect on PI3K/Akt Pathway | Key Findings |
| alpha-Tocopherol (αT) | Generally inhibitory or modulatory | Facilitates dephosphorylation of Akt at Ser-473 by PHLPP1 nih.gov. Can inhibit the PI3K/Akt/mTOR pathway in certain cells nih.gov. Attenuates αTP-induced Akt phosphorylation bohrium.com. |
| alpha-Tocopheryl Phosphate (αTP) | Generally activatory | Increases VEGF promoter activity in a PI3Kγ-dependent manner nih.govresearchgate.net. Induces VEGF expression via the CD36/PI3Kγ/Akt pathway nih.gov. Activates Akt(Ser473) phosphorylation in a wortmannin-sensitive manner bohrium.com. |
Influence on Protein Kinase C (PKC) Activity
The influence of tocopherols (B72186) on Protein Kinase C (PKC) activity, a key enzyme in signal transduction, has been primarily investigated with alpha-tocopherol (αT). Studies have shown that αT inhibits PKC activity, which can affect cellular processes such as the proliferation of smooth muscle cells taylorfrancis.com. The mechanism of this inhibition is not due to a direct interaction with the enzyme but rather appears to be linked to the dephosphorylation of PKC, specifically the PKCalpha isoform nih.govnih.gov. It is proposed that αT may activate a protein phosphatase, such as protein phosphatase type 2A, which in turn dephosphorylates and deactivates PKCalpha nih.govnih.gov. This inhibitory effect of αT on PKC is specific and not mimicked by beta-tocopherol, an analogue with similar antioxidant properties, suggesting a non-antioxidant-related mechanism nih.govnih.gov.
While direct studies on the specific influence of alpha-tocopheryl phosphate (αTP) on PKC activity are less prevalent in the provided research, the established non-antioxidant, signaling-specific actions of αTP suggest that its effects could differ from those of αT. Given that αT and αTP can have opposing effects on other signaling pathways like PI3K/Akt, it is plausible that their modulation of PKC activity also differs.
Impact on JNK and p38MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38MAPK cascades, are crucial in cellular responses to stress. Research on the effects of tocopherols on these pathways has revealed distinct actions of the phosphorylated and unphosphorylated forms. In tobacco BY2 suspension culture cells, pre-incubation with a low concentration of alpha-tocopherol (αT) was found to negatively interfere with the activation of MAPK in response to elicitors researchgate.net. In contrast, pre-incubation with alpha-tocopheryl phosphate (αTP) did not exhibit this inhibitory effect on stimuli-induced MAPK activation researchgate.net. This suggests that the phosphate group on the tocopherol molecule is a key determinant of its interaction with and modulation of the upstream components of the MAPK signaling cascade. The data support the hypothesis that the target of αT negatively regulates a component of the signaling pathways that leads to stress-dependent MAPK activation researchgate.net.
Gene Expression and Transcriptional Regulation
Activation of Specific Gene Promoters (e.g., Vascular Endothelial Growth Factor, VEGF)
A significant aspect of alpha-tocopheryl phosphate's (αTP) bioactivity is its ability to directly modulate gene expression. A prime example of this is the induction of Vascular Endothelial Growth Factor (VEGF) expression. Studies have demonstrated that αTP, and to a lesser extent alpha-tocopherol (αT), can increase VEGF-promoter activity nih.govresearchgate.net. This effect of αTP is dependent on the activity of phosphatidylinositol-3-kinase gamma (PI3Kγ) nih.govresearchgate.net. The signaling cascade leading to VEGF expression in monocytes involves the scavenger receptor CD36, which, upon interaction with αTP, activates the PI3Kγ/Akt pathway nih.gov. This indicates a specific, receptor-mediated mechanism through which αTP can upregulate the expression of genes crucial for processes like angiogenesis.
Table 2: Research Findings on αTP-Induced VEGF Expression
| Cell Model | Key Finding | Implicated Signaling Pathway |
| HEK293 cells | αTP increased VEGF-promoter activity. | PI3Kγ-dependent nih.govresearchgate.net. |
| THP-1 monocytes | αTP induces VEGF expression. | Mediated via CD36/PI3Kγ/Akt nih.gov. |
Antioxidant-Independent Transcriptional Modulation
The biological activities of tocopherols extend beyond their well-known antioxidant properties. Both alpha-tocopherol (αT) and alpha-tocopheryl phosphate (αTP) have been shown to modulate gene expression through mechanisms independent of radical scavenging. In fact, αTP itself does not possess antioxidant activity bohrium.com. Gene array analyses have revealed that αTP can induce gene expression more potently than αT bohrium.com. This suggests that the phosphorylated form may be a more active signaling molecule in the context of transcriptional regulation.
The concept of antioxidant-independent gene modulation by αT has been supported by studies using a synthetic analog, 6-hydroxymethyl α-tocopherol (6-HMTC), which lacks measurable radical-trapping antioxidant activity but retains the ability to modulate the expression of some genes in a manner identical to αT nih.gov. This underscores the role of the structural features of the tocopherol molecule, other than the hydroxyl group responsible for antioxidation, in interacting with cellular machinery to control gene expression. Vitamin E has been described as a cell signaling molecule that interacts with receptors and transcription factors, thereby influencing gene expression nih.govmdpi.com. The antagonistic effects of αT and αTP on certain cellular activities, such as cell proliferation and Akt phosphorylation, further point to specific, non-antioxidant-related signaling roles for each molecule bohrium.com.
Interactions with Cellular Components
Alpha-tocopherol phosphate (α-TP), a phosphorylated derivative of vitamin E, is understood to interact with various cellular components, influencing membrane dynamics and participating in enzymatic and signaling processes. nih.govcncb.ac.cn These interactions are central to its proposed biological activities, which extend beyond the antioxidant capabilities of its parent compound, alpha-tocopherol (α-T). nih.govresearchgate.net
Effects on Membrane Characteristics: Lipid Rafts, Fluidity, and Curvature
It is proposed that α-TP may indirectly exert some of its effects by altering the physical characteristics of cellular membranes, including the organization of lipid rafts, membrane fluidity, and curvature. nih.govcncb.ac.cndntb.gov.ua While direct, detailed studies on α-TP's specific influence on these properties are emerging, the behavior of its parent compound, α-T, provides foundational insights. α-T is known to partition into the lipid bilayer, where it is not randomly distributed but tends to form clusters, potentially influencing the structure and stability of the membrane. kcl.ac.uk
Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. The parent molecule, α-T, has been investigated for its potential to modulate these domains. nih.gov Some studies suggest that high doses of vitamin E could potentially destabilize robust lipid rafts, a characteristic observed in certain cancer cells. nih.gov As oxidation progresses, the stable byproducts can drive phase separation, which may increase lipid raft stability, potentially as a signal to recruit proteins for cellular recovery or termination. nih.gov
Fluidity: Membrane fluidity is crucial for many cellular functions. Research on α-T has shown that it can decrease the fluidity of liposomes that have been disturbed by the inclusion of unsaturated fatty acids. nih.govresearchgate.net This membrane-stabilizing effect is a key aspect of vitamin E's function, helping to maintain membrane integrity. nih.govtaylorfrancis.com The structural requirements for this stabilization include the chromanol moiety and a side chain of appropriate length. nih.govresearchgate.net
Curvature: Membrane curvature is essential for processes like vesicle formation and fusion. The shape of lipid molecules influences curvature; for example, lipids with smaller headgroups can impose a negative curvature. nih.gov While specific data on α-TP's direct role in altering membrane curvature is not extensively detailed in current research, its nature as a lipid mediator suggests a potential role in modulating the membrane's physical structure. nih.govmdpi.comcore.ac.ukmdpi.com
Interaction with Enzymes as a Cofactor
A proposed mechanism for the action of α-TP is its potential role as an enzyme cofactor. nih.govcncb.ac.cndntb.gov.ua A cofactor is a non-protein chemical compound required for an enzyme's catalytic activity. wikipedia.orgwikibooks.org Coenzymes, which are organic cofactors, are often derived from vitamins. libretexts.orgquora.com It is hypothesized that the phosphorylation of α-T to α-TP may represent a form of activation, enabling it to participate in enzymatic reactions that α-T cannot. usda.gov This suggests that α-TP could function as a "helper molecule," assisting in biochemical transformations within the cell. nih.govwikipedia.org While α-TP has been shown to modulate the activity of several enzymes in vitro, specific enzymes for which it acts as a definitive cofactor are a subject of ongoing investigation. nih.govcncb.ac.cn
Role as an Active Lipid Mediator
This compound is increasingly recognized as an active lipid mediator, similar to other phosphorylated lipids that play significant roles in cellular signaling. nih.govcncb.ac.cndntb.gov.ua Unlike its precursor α-T, which is primarily known for its antioxidant properties, α-TP demonstrates a range of non-antioxidant activities that involve the modulation of signal transduction and gene expression. nih.govresearchgate.net
Research findings indicate that α-TP can influence a variety of cellular processes:
Cell Proliferation and Apoptosis: In cell culture studies, α-TP has been shown to affect cell proliferation and apoptosis. nih.govresearchgate.net For instance, it inhibits the proliferation of THP-1 monocytes, an effect not observed with α-T, suggesting a distinct mechanism of action for the phosphorylated form. researchgate.net
Signal Transduction: α-TP is involved in modulating signaling pathways. nih.govresearchgate.net It can influence the expression of genes and proteins involved in key cellular signaling cascades. usda.gov
Gene Expression: The compound has been observed to alter the expression of various genes. nih.govresearchgate.net This regulatory role highlights its function as a lipid mediator capable of eliciting specific cellular responses. researchgate.net
Table 1: Proposed Molecular and Cellular Activities of this compound
| Cellular Process | Observed Effect of α-TP | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in certain cell types (e.g., THP-1 monocytes) | nih.govresearchgate.net |
| Apoptosis | Modulation of apoptotic pathways | nih.govresearchgate.net |
| Signal Transduction | Affects various signaling cascades | nih.govresearchgate.net |
| Gene Expression | Regulates the expression of multiple genes | nih.govresearchgate.netresearchgate.net |
Interaction with Cytochrome c and Peroxidase Activity
A significant interaction of α-TP has been identified with cytochrome c, a multifunctional protein in the mitochondrial intermembrane space. nih.gov Cytochrome c's primary role is in electron transport, but it can also function as a peroxidase, an activity that is crucial for initiating apoptosis. nih.govelsevierpure.com This switch in function requires a partial unfolding of the protein. nih.gov
Studies have shown that α-TP, along with its analogue α-tocopherol succinate (B1194679) (α-TOS), can induce this functional switch. nih.gov These anionic vitamin E analogues interact with cytochrome c at sites similar to those proposed for cardiolipin (B10847521), a key lipid in apoptosis signaling. nih.govelsevierpure.com This interaction leads to the disruption of the iron-sulfur bond (Fe-S(Met80)) within cytochrome c, causing the necessary conformational change to activate its peroxidase activity. nih.gov The stimulation of cytochrome c's peroxidase activity by α-TP represents a critical molecular mechanism through which this compound can participate in the regulation of apoptosis. nih.govelsevierpure.com
Table 2: Interaction of this compound with Cytochrome c
| Interacting Molecule | Binding Site | Consequence of Interaction | Functional Outcome | Reference |
|---|
| Cytochrome c | Similar to cardiolipin binding sites | Disruption of the Fe-S(Met80) bond and partial unfolding of the protein | Activation of peroxidase activity | nih.govelsevierpure.com |
Proposed Roles in Cellular Regulation
The discovery of α-TP in tissues and cells has led to new hypotheses regarding the cellular roles of vitamin E derivatives, extending beyond antioxidant defense to include active participation in cellular regulation. nih.govresearchgate.net
Signaling Molecule Hypothesis
The central hypothesis for the function of α-TP is that it acts as a signaling molecule. nih.govresearchgate.net This proposal is supported by several lines of evidence:
Endogenous Presence: α-TP is found in small but detectable amounts in plasma, various tissues, and cultured cells. nih.govcncb.ac.cnresearchgate.net
Metabolic Pathways: The existence of enzymatic pathways for both the synthesis of α-TP from α-T (via an α-T kinase) and its degradation back to α-T (via an α-TP phosphatase) has been suggested by in vitro and in vivo studies. nih.govcncb.ac.cndntb.gov.ua This metabolic cycling is a common feature of signaling molecules.
Biological Activity: As an active lipid mediator, α-TP influences fundamental cellular processes such as signal transduction, gene expression, cell proliferation, and apoptosis, which are hallmarks of a signaling molecule's function. nih.govnih.gov
The phosphorylation of α-tocopherol to α-tocopherol phosphate may therefore serve as a mechanism to activate or potentiate its role in cellular signaling networks, allowing for a finer regulation of physiological processes. usda.govresearchgate.net
Activated Form of alpha-Tocopherol Hypothesis
The hypothesis that this compound (α-TP) represents a biologically activated form of alpha-tocopherol (α-T) is supported by evidence demonstrating its presence in tissues and its distinct, often more potent, effects on cellular processes. nih.govresearchgate.net While α-T is the most biologically active form of vitamin E, primarily known for its antioxidant properties, its phosphorylated derivative, α-TP, exhibits unique regulatory activities. nih.govwikipedia.org α-TP is found in small quantities in plasma, various tissues, and cultured cells. nih.gov The existence of enzymes capable of phosphorylating α-T to α-TP and dephosphorylating α-TP back to α-T suggests a regulated metabolic conversion process within the body. nih.govresearchgate.net This enzymatic activity implies that α-TP may function not just as a pro-vitamin E, but as a distinct molecule with novel functions. nih.gov
Research indicates that α-TP modulates a range of cellular functions, including signal transduction, gene expression, proliferation, and apoptosis, often with greater efficacy than its unphosphorylated precursor. nih.govbohrium.com For instance, in studies comparing the two molecules, α-TP has been shown to be a more potent regulator of gene expression in THP-1 monocytes than α-T. bohrium.com This suggests that the phosphorylation of α-T to α-TP potentiates its biological effects in certain pathways. nih.gov A key example is the stimulation of vascular endothelial growth factor (VEGF) expression, which is crucial for angiogenesis and vasculogenesis; α-TP induces VEGF expression more effectively than α-T. bohrium.comnih.gov This enhanced effect on VEGF may explain some of the essential roles of vitamin E in processes like reproduction and wound healing. nih.gov
The differing effects of α-T and α-TP on the same signaling pathway further support the "activated form" hypothesis. They can exert antagonistic effects on the PI3K/PKB/Akt signal transduction pathway. bohrium.com For example, α-TP induces Akt(Ser473) phosphorylation, an effect that can be lessened by α-T. bohrium.com This indicates that the two molecules may act as an antagonistic pair of signaling molecules, with the phosphorylation status determining the specific cellular response. bohrium.com
Table 1: Comparative Cellular Effects of α-Tocopherol (α-T) vs. α-Tocopherol Phosphate (α-TP)
| Cellular Process | Effect of α-T | Effect of α-TP | Source(s) |
| THP-1 Monocyte Proliferation | Slightly increases | Inhibits | bohrium.com |
| CD36 Surface Expression | No significant effect | Inhibits | bohrium.com |
| VEGF Expression | Stimulates | Potently stimulates | bohrium.comnih.gov |
| Akt(Ser473) Phosphorylation | Attenuates α-TP effect | Induces | bohrium.com |
| Gene Regulation | Modulates a set of genes | Modulates a larger set of genes | bohrium.com |
Ligand for Unidentified Receptors or Transcription Factors
The diverse, non-antioxidant effects of alpha-tocopherol and its phosphorylated form on gene expression and signal transduction have led to the hypothesis that they may function as ligands for specific receptors or transcription factors. researchgate.netnih.gov The heterogeneity of the signaling pathways and gene targets modulated by these molecules suggests the existence of a common molecular mechanism, potentially involving direct interaction with a receptor or co-receptor. nih.gov This interaction would allow α-T and α-TP to influence transcription factors that target specific promoter sequences on sensitive genes. researchgate.netnih.gov
While a specific, dedicated receptor for α-TP has not yet been identified, evidence points towards interactions with nuclear receptors. Nuclear receptors are a class of proteins that act as ligand-dependent transcription factors, regulating genes involved in a multitude of physiological processes. nih.govmdpi.com Research has shown that α-T can act as a ligand for the Pregnane X Receptor (PXR), an orphan nuclear receptor. nih.gov In its active state, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to promoter regions of genes, particularly those involved in xenobiotic metabolism, such as cytochrome P450 (CYP) 3A. nih.gov The activation of PXR by α-T suggests a direct mechanism by which vitamin E can influence gene expression. nih.gov
Furthermore, the signaling pathway of the Liver X Receptor (LXR), another nuclear receptor crucial for cholesterol and lipid metabolism, has been shown to regulate the expression of α-tocopherol transfer protein (α-TTP), which is essential for maintaining plasma α-T levels. nih.gov This link between a nuclear receptor pathway and vitamin E homeostasis provides further indirect evidence for the role of these receptors in mediating vitamin E's functions. nih.gov It has been proposed that α-T and its metabolites regulate gene expression through their effects on such nuclear factors and transcription factors, potentially by direct binding or by modulating the expression of the factors themselves, such as the Sterol Regulatory Element-Binding Proteins (SREBP1 and SREBP2). nih.gov These findings support the concept that α-TP, as an active lipid mediator, may interact with yet-unidentified proteins, membrane receptors, or transcription factors to carry out its specific regulatory roles in the cell. nih.govresearchgate.net
Table 2: Investigated Interactions of α-Tocopherol with Nuclear Receptors and Transcription Factors
| Receptor / Factor | Interaction / Effect | Regulated Genes / Processes | Source(s) |
| Pregnane X Receptor (PXR) | α-T acts as a ligand, activating the receptor in vitro. | Xenobiotic detoxification (e.g., CYP3A) | nih.gov |
| Liver X Receptor (LXR) | LXR signaling pathway regulates α-TTP expression. | Vitamin E homeostasis, lipid metabolism | nih.gov |
| SREBP1 / SREBP2 | α-T modulates the expression of these transcription factors. | Lipid metabolism | nih.gov |
Investigational Biological Activities of Alpha Tocopherol Phosphate: in Vitro and Animal Models
Cellular Proliferation and Apoptosis Modulation
Inhibition of Aortic Smooth Muscle Cell and Monocyte Proliferation
Alpha-tocopherol (B171835), a well-studied form of vitamin E, has been shown to inhibit the proliferation of aortic smooth muscle cells. nih.govnih.gov This inhibitory action is significant as smooth muscle cell proliferation is a key event in the development of atherosclerosis. nih.gov Studies have demonstrated that alpha-tocopherol can inhibit protein kinase C (PKC) activity, a crucial enzyme in cell proliferation signaling pathways, in a dose-dependent manner. nih.govnih.gov Specifically, the alpha isoform of PKC appears to be selectively inhibited. nih.gov
While much of the research has focused on alpha-tocopherol, evidence suggests that its phosphorylated derivative, alpha-tocopherol phosphate (B84403), may possess even stronger anti-proliferative properties. mdpi.com In the context of monocytes, a cell type also implicated in atherosclerosis, alpha-tocopherol supplementation has been associated with a decrease in their pro-inflammatory and pro-atherogenic activities. researchgate.netresearchgate.net This includes reduced adhesion to endothelial cells, a critical step in the formation of atherosclerotic plaques. researchgate.net
Interactive Data Table: Effect of Alpha-Tocopherol on Aortic Smooth Muscle Cell Proliferation
| Compound | Cell Type | Concentration Range (µM) | Observed Effect | Key Signaling Pathway Affected |
| alpha-Tocopherol | Rat and Human Aortic Smooth Muscle Cells | 10 - 50 | Dose-dependent inhibition of proliferation | Inhibition of Protein Kinase C (PKC), specifically PKC-alpha |
Induction of Apoptosis in Various Cell Types
In contrast to the anti-apoptotic properties of alpha-tocopherol, its phosphorylated and succinated derivatives have been shown to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. imrpress.comnih.gov Alpha-tocopheryl succinate (B1194679) (alpha-TOS) is a well-known pro-apoptotic agent. imrpress.comnih.gov
More recently, alpha-tocopherol phosphate has been identified as a novel agent with the ability to induce apoptosis. mdpi.comimrpress.com One study investigating its effects on an osteosarcoma cell line found that this compound had a higher proliferative and apoptosis-inducing activity compared to alpha-TOS. imrpress.com The cytotoxic effects of both this compound and alpha-TOS appear to be attributable to the intact compounds themselves, as only minor conversion to alpha-tocopherol was observed. imrpress.com
Interactive Data Table: Pro-Apoptotic Activity of Alpha-Tocopherol Derivatives
| Compound | Cell Line | Concentration (µM) | Percentage of Apoptotic Cells |
| This compound | MG-63 (Osteosarcoma) | 80 | 64 ± 11% |
| alpha-Tocopheryl Succinate | MG-63 (Osteosarcoma) | 80 | 46 ± 9% |
Inhibition of High Glucose/Ischemic-Induced Apoptosis in Endothelial Progenitor Cells
Endothelial progenitor cells (EPCs) are crucial for vascular repair and their dysfunction is a hallmark of diabetic vascular complications. nih.gov High glucose levels, characteristic of diabetes, can impair the proliferation and increase the apoptosis of EPCs. nih.gov
Research has shown that both alpha-tocopherol and, more notably, this compound can protect EPCs from apoptosis induced by high glucose and hypoxic (ischemic) conditions. nih.govresearchgate.net These compounds were found to attenuate cell death by promoting the expression of anti-apoptotic proteins like Bcl-2 and Akt, while inhibiting pro-apoptotic signaling pathways involving nuclear factor κB p65, JNK, Notch-1, and p38MAPK. nih.gov This protective effect on EPCs suggests a therapeutic potential for this compound in conditions characterized by endothelial damage and impaired vascular repair. nih.gov
Vascular and Cardiovascular System Research
Prevention of Atherosclerotic Lesion Development in Animal Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Oxidative stress is considered a key contributor to its pathogenesis. nih.gov While clinical trials on alpha-tocopherol supplementation for preventing atherosclerosis have yielded conflicting results, several animal studies have demonstrated its anti-atherogenic effects. nih.govnih.govbioscientifica.com
Studies utilizing animal models, such as ApoE-deficient mice which are prone to developing atherosclerosis, have shown that this compound can significantly reduce the development of atherosclerotic lesions. monash.edu In one study, treatment with an this compound mixture resulted in a dose-dependent reduction in lesion formation. monash.edu This was accompanied by a decrease in aortic superoxide (B77818) formation and lower circulating levels of pro-inflammatory markers, including IL-6, MCP-1, IL-1β, IFN-γ, and TNF-α. monash.edu Furthermore, mice deficient in the alpha-tocopherol transfer protein, and thus vitamin E, exhibit increased severity of atherosclerotic lesions, further supporting the protective role of alpha-tocopherol in this context. pnas.orgpnas.org
Interactive Data Table: Effect of this compound on Atherosclerosis in ApoE-deficient Mice
| Treatment Group | Aortic Lesion Formation | Plasma Pro-inflammatory Cytokines | Aortic Superoxide Formation |
| Control (High-Fat, High-Cholesterol Diet) | Exacerbated | Increased | Increased |
| This compound Mixture | Dose-dependent significant reduction | Marked reduction | Marked reduction |
| alpha-Tocopherol Acetate (B1210297) | No significant reduction | No significant reduction | Not specified |
Angiogenesis Promotion and Endothelial Function Modulation
Angiogenesis, the formation of new blood vessels, is a vital process in development, reproduction, and wound healing. nih.gov this compound has been identified as a promoter of angiogenesis. nih.govresearchgate.net It is proposed that the phosphorylation of alpha-tocopherol to this compound potentiates its pro-angiogenic effects. nih.gov
The mechanism behind this appears to involve the upregulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govresearchgate.net this compound has been shown to increase the expression of VEGF at both the mRNA and protein levels. researchgate.net This induction of VEGF is thought to be a result of the stimulation of the PI3K/Akt signaling pathway. researchgate.net
In the context of endothelial function, alpha-tocopherol has been shown to improve this in various in vitro and in vivo models. nih.gov The pro-angiogenic and endothelial-modulating properties of this compound suggest its potential importance in physiological processes like placental development and wound healing, as well as in pathological conditions such as ischemia/reperfusion injury. nih.govresearchgate.net Furthermore, in studies with endothelial progenitor cells under high-glucose and hypoxic conditions, this compound not only inhibited apoptosis but also enhanced their migratory activity and promoted the expression of VEGF receptor 2, further highlighting its role in promoting angiogenesis. nih.gov
Neurobiological Investigations
In vitro studies utilizing guinea pig hippocampal slices have demonstrated that this compound can induce a long-lasting increase in excitatory post-synaptic potentials (EPSPs) in CA1 neurons. nih.gov This phenomenon, known as long-term potentiation (LTP), is a cellular mechanism widely considered to be a basis for learning and memory. nih.govnih.govshahed.ac.ir The application of this compound disodium (B8443419) salt resulted in a slowly developing and sustained enhancement of EPSPs. nih.gov
Notably, this induction of LTP by this compound occurred without significant alterations to the neuronal membrane potential, input resistance, or the ability of the neurons to generate action potentials. nih.gov Furthermore, the induction of this potentiation was not blocked by 2-Amino-5-phosphonovalerate (APV), an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests that the mechanism by which this compound induces LTP in this model is independent of NMDA receptor activation, a pathway commonly associated with other forms of LTP. nih.govnih.gov In contrast, the water-soluble antioxidant, L-Ascorbic acid, did not produce a similar enhancement of EPSPs, raising questions about whether the LTP-inducing effect of this compound is solely related to its antioxidant properties. nih.gov
| Experimental Model | Compound | Observation | Mechanism |
| Guinea Pig Hippocampal Slices (CA1 Neurons) | This compound disodium salt | Induction of a slowly developing, long-lasting increase in excitatory post-synaptic potentials (LTP). nih.gov | Independent of NMDA receptor activation. nih.gov |
Research in rodent hippocampus models has revealed that this compound acts as a modulator of the cannabinoid system. nih.gov Studies measuring synaptic transmission have shown that this compound inhibits both glutamatergic and GABAergic transmission. nih.gov This effect is in contrast to its unphosphorylated counterpart, alpha-tocopherol, which was found to potentiate these transmissions. nih.gov
The inhibitory effects of this compound on synaptic transmission were blocked by the cannabinoid receptor 1 (CB1R) antagonist, AM251, indicating that these actions are mediated by cannabinoid receptors. nih.gov While this compound did not appear to directly bind to CB1Rs, it was observed to inhibit forskolin-evoked Erk1/2 phosphorylation in a non-additive manner with CB1R agonists. nih.gov Additionally, this compound was found to attenuate the depolarization-induced suppression of excitation, a phenomenon known to be mediated by the endocannabinoid system. nih.gov These findings identify this compound as a novel lipid modulator of the cannabinoid system within the rodent hippocampus. nih.gov
| Experimental Model | Compound | Effect on Synaptic Transmission | Interaction with Cannabinoid System |
| Rodent Hippocampus | This compound | Inhibition of glutamatergic and GABAergic transmission. nih.gov | Effects are mediated by cannabinoid receptors (CB1Rs) and it attenuates depolarization-induced suppression of excitation. nih.gov |
Immunomodulatory Effects
Detailed research findings specifically investigating the effects of this compound on immune cell chemotaxis, phagocytosis, T-cell-mediated immune functions, macrophage activity, and the regulation of cytokine release in in vitro and animal models were not identified in the provided search results. The available literature focuses on the immunomodulatory properties of alpha-tocopherol.
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
Anti-Inflammatory Effects in Preclinical Models
This compound (α-TP), a water-soluble derivative of vitamin E, has been investigated for its potential anti-inflammatory properties in various preclinical settings. While much of the research has focused on its parent compound, alpha-tocopherol (α-T), studies suggest that α-TP also modulates inflammatory pathways. researchgate.net The anti-inflammatory actions of tocopherols (B72186) are believed to extend beyond their antioxidant capabilities, involving the modulation of cellular signaling pathways that regulate the expression of inflammatory mediators. nih.govnih.gov
In preclinical studies, α-T has been shown to decrease the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov It also reduces the adhesion of monocytes to the endothelium, a critical step in the inflammatory process. nih.gov Animal models have demonstrated that tocopherols possess significant anti-inflammatory activity. nih.gov For instance, in a mouse model of allergic inflammation, vitamin E treatment led to a significant decrease in lymphocyte proliferation and the production of Th2 cytokines IL-4 and IL-5. nih.gov
While direct studies on α-TP are less numerous, its ability to act as a pro-vitamin and be converted to α-T within cells suggests it can exert similar anti-inflammatory effects. nih.govnih.gov Research on cell cultures subjected to conditions mimicking diabetes mellitus, which involves both oxidative stress and inflammation, showed that α-T had protective anti-inflammatory and antioxidant effects. rjdnmd.org Given that α-TP modulates signaling pathways and physiological processes like inflammation, its role in these mechanisms is an active area of investigation. researchgate.net The anti-inflammatory properties of tocopherols are linked to their ability to modulate key signaling pathways, including those involving protein kinase C (PKC) and nuclear factor-kappa B (NF-κB), a primary regulator of inflammatory gene expression. nih.govmdpi.com
| Model System | Compound | Observed Anti-Inflammatory Effect | Potential Mechanism |
|---|---|---|---|
| LPS-stimulated monocytes (Human) | α-Tocopherol | Reduced production of IL-1β. nih.gov | Inhibition of inflammatory cytokine production. |
| Allergic mouse model | Vitamin E | Decreased lymphocyte proliferation and production of IL-4 and IL-5. nih.gov | Modulation of Th2 immune response. |
| Parotid gland cell culture (mouse) | α-Tocopherol | Attenuated harmful effects of hyperglycemic and inflammatory conditions. rjdnmd.org | Antioxidant and anti-inflammatory actions. |
| Various in vitro models | α-Tocopherol | Inhibition of protein kinase C (PKC) activity. mdpi.com | Modulation of cellular signaling pathways. |
Potential Antimicrobial Activities and Mechanisms
This compound has demonstrated notable antimicrobial properties, particularly in its ability to inhibit bacterial growth and biofilm formation. nih.gov An in vitro study assessing strategies to combat antibiotic resistance found that anionic α-tocopherol phosphate liposomes exhibited antibacterial effects and could inhibit the growth of Streptococcus oralis. nih.gov Furthermore, when combined with the cationic electrolyte Tris, α-TP showed augmented penetration into oral multi-species biofilms, enhancing its bactericidal effect. nih.gov
The primary mechanisms behind α-TP's antimicrobial action are thought to involve its interaction with the bacterial cell membrane. It is proposed that tocopherol derivatives can cause alterations at the membrane level, leading to disruptions in integrity and fluidity. nih.govresearchgate.net This disruption can interfere with crucial cellular processes, including bacterial adhesion, which is the first step in biofilm formation. nih.gov By modifying the cell membrane, these compounds may also facilitate the entry of other antimicrobial agents, suggesting a potential for synergistic effects with conventional antibiotics. researchgate.net
In comparative studies, α-TP has shown direct antimicrobial activity against various microorganisms responsible for prosthetic and joint infections, a feature not observed to the same extent with other forms of vitamin E like α-tocopheryl acetate. nih.gov Its ability to significantly hamper bacterial adhesion and prevent biofilm development, especially by pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, makes it a promising candidate for applications like coating medical implants to prevent infections. nih.gov
| Bacterial Strain | Activity Observed | Key Finding | Proposed Mechanism |
|---|---|---|---|
| Streptococcus oralis | Inhibition of growth. nih.gov | α-TP liposomes showed antibacterial effects. nih.gov | Membrane disruption. |
| Oral multi-species biofilms | Enhanced bactericidal effect. nih.gov | Co-delivery with Tris augmented penetration into biofilms. nih.gov | Increased biofilm penetration. |
| Staphylococcus aureus | Inhibition of biofilm formation. nih.gov | Showed 100% reduction in biofilm formation at 24h. nih.gov | Interference with bacterial adhesion. nih.gov |
| Staphylococcus epidermidis | Inhibition of biofilm formation. nih.gov | Caused a 92-97% reduction in biofilm formation. nih.gov | Interference with bacterial adhesion. nih.gov |
Comparative Potency Studies with alpha-Tocopherol and Derivatives
Comparative studies have highlighted key differences in the biological activities of this compound relative to its parent compound, α-T, and other derivatives like alpha-tocopheryl acetate (α-T-Ac). A significant distinction lies in their antimicrobial potency. In vitro research demonstrated that α-TP displayed direct antimicrobial activity against several bacterial strains, whereas α-T-Ac did not show the same effect under the tested conditions. nih.gov Both esters were able to interfere with bacterial adhesion and biofilm formation, but the activity of α-TP was significantly greater than that of α-T-Ac. nih.gov For example, against S. epidermidis, α-TP caused a 92–97% reduction in biofilm formation, compared to a 44–70% reduction by α-T-Ac. nih.gov This enhanced antimicrobial efficacy of α-TP is likely attributable to its higher water solubility, which makes it more suitable for use in aqueous in vitro testing systems compared to the more hydrophobic forms of vitamin E. nih.gov
In the context of antioxidant activity, the picture is more complex. The hydroxyl group on the chromanol ring of α-T, which is responsible for its potent free-radical scavenging ability, is phosphorylated in α-TP. nih.gov This structural modification means α-TP itself has very little direct radical-trapping antioxidant capacity. nih.gov However, α-TP can function as a "pro-vitamin," being converted into the active α-T by cellular phosphatases after uptake into cells. nih.govnih.gov This bioconversion allows α-TP to provide antioxidant effects indirectly. Studies have shown that pre-treatment of keratinocytes with α-TP protected them against UVA1-induced reactive oxygen species (ROS) generation to a similar extent as α-T. nih.gov This photoprotective effect was attributed to the intracellular release of α-T from α-TP. nih.gov Therefore, while α-T is the more potent direct antioxidant, α-TP offers the advantage of water solubility and can deliver the active form of vitamin E to cells.
| Compound | Property | Comparative Potency | Reason/Mechanism |
|---|---|---|---|
| α-Tocopherol Phosphate (α-TP) | Antimicrobial Activity | Higher than α-T-Ac. nih.gov | Enhanced water solubility allows for greater efficacy in vitro. nih.gov |
| α-Tocopheryl Acetate (α-T-Ac) | Antimicrobial Activity | Lower than α-TP; no direct antimicrobial effect observed in some studies. nih.gov | Lower water solubility. |
| α-Tocopherol Phosphate (α-TP) | Direct Antioxidant Activity | Very low. nih.gov | The antioxidant hydroxyl group is blocked by phosphorylation. nih.gov |
| α-Tocopherol (α-T) | Direct Antioxidant Activity | High. nih.gov | Possesses a free hydroxyl group for radical scavenging. |
| α-Tocopherol Phosphate (α-TP) | Cellular Antioxidant Effect | Comparable to α-T after cellular uptake. nih.gov | Acts as a pro-vitamin, converting to α-T inside cells. nih.govnih.gov |
Advanced Analytical Methodologies for the Quantification and Characterization of Alpha Tocopherol Phosphate
Extraction Techniques from Complex Biological and Food Matrices
The accurate quantification of alpha-tocopherol (B171835) phosphate (B84403) from intricate matrices such as tissues, plasma, and food products presents a significant analytical challenge. Unlike its non-phosphorylated counterpart, α-TP is a water-soluble molecule, rendering traditional lipid extraction methods ineffective. nih.govresearchgate.net Furthermore, it exhibits resistance to both acid and alkaline hydrolysis, which means it cannot be detected using standard assays designed for total vitamin E that often involve a saponification step. nih.govresearchgate.net
Standard solvent extraction procedures for α-T typically employ non-polar solvents like hexane, often mixed with a more polar solvent such as ethanol (B145695) or ethyl acetate (B1210297) to disrupt matrix interactions. aocs.orgusda.gov These methods are designed to isolate lipid-soluble compounds and would fail to recover the polar α-TP, which would remain in the aqueous phase.
Development of Novel Extraction Methods for Co-Analysis with alpha-Tocopherol
The discovery of α-TP as a naturally occurring vitamer necessitated the development of new extraction protocols that could simultaneously isolate both the lipid-soluble α-T and the water-soluble α-TP from a single biological specimen. nih.govresearchgate.net This co-analysis is crucial for understanding the metabolic relationship and relative concentrations of the two compounds.
A novel method was devised to achieve this, overcoming the limitations of previous techniques. nih.govresearchgate.net This approach involves a multi-step solvent extraction procedure capable of partitioning both polar and non-polar analytes. While specific proprietary details of early methods are limited, the principles involve an initial extraction with a solvent system that can accommodate both compound types, followed by phase separation to isolate α-T and α-TP into different fractions for subsequent analysis. For instance, a modified Folch extraction using a chloroform (B151607)/methanol mixture could be adapted, where α-T partitions into the chloroform layer while the more polar α-TP remains in the aqueous/methanol layer. mdpi.com These separated fractions can then be concentrated and prepared for chromatographic analysis.
Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) is the cornerstone technique for the analysis of tocopherols (B72186), and its various configurations are well-suited for the separation and quantification of α-TP. nih.govaocs.org
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with an ultraviolet (UV) detector is a widely used method for tocopherol analysis. The chromanol ring structure shared by all tocopherol isomers, including α-TP, exhibits a characteristic UV absorbance maximum. researchgate.net Detection is typically performed at wavelengths between 292 and 295 nm. researchgate.net Normal-phase HPLC can effectively separate the different tocopherol isoforms, which is an advantage over some reversed-phase methods where β- and γ-tocopherols may co-elute. mdpi.com While HPLC-UV is a robust and reliable technique, it may lack the sensitivity required for detecting the typically low endogenous concentrations of α-TP in biological samples compared to fluorescence or mass spectrometry detection. usda.gov
Table 1: Typical Parameters for HPLC-UV Analysis of Tocopherols
| Parameter | Typical Value/Condition |
|---|---|
| Column | Normal-Phase (e.g., Silica, Diol) or Reversed-Phase (C18, C30) |
| Mobile Phase | Normal-Phase: Hexane/Isopropanol or Heptane/Dioxane mixtures aocs.org |
| Reversed-Phase: Methanol/Water or Acetonitrile (B52724)/Methanol mixtures aocs.orgresearchgate.net | |
| Detection Wavelength | 292 - 295 nm researchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FD)
For enhanced sensitivity and specificity, fluorescence detection is often preferred over UV detection for tocopherol analysis. usda.gov The native fluorescence of the chromanol ring allows for quantification at much lower concentrations. The typical excitation wavelength is set around 290-296 nm, with emission measured at approximately 325-334 nm. aocs.orgresearchgate.netnih.gov This increased sensitivity makes HPLC-FD particularly well-suited for analyzing endogenous levels of α-TP in biological fluids and tissues, where concentrations can be significantly lower than those of α-T. The high specificity of fluorescence detection also helps to reduce interference from other co-eluting compounds in complex matrices. usda.gov
Table 2: Typical Parameters for HPLC-Fluorescence Detection of Tocopherols
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase (e.g., C18) researchgate.net |
| Mobile Phase | Acetonitrile/Methanol (50:50) researchgate.net |
| Excitation Wavelength | 290 - 296 nm aocs.orgresearchgate.net |
| Emission Wavelength | 325 - 334 nm aocs.orgresearchgate.netnih.gov |
| Limit of Detection (LOD) | As low as 8-9 ng/g researchgate.net |
Liquid Chromatography-Mass Spectrometry (LCMS and LCMS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the definitive analytical methods for the unequivocal identification and precise quantification of α-TP. nih.govresearchgate.net These techniques provide superior sensitivity and structural confirmation compared to optical detection methods.
Electrospray ionization (ESI) is the most common ionization source used for this analysis. nih.gov Given the presence of the phosphate group, α-TP is often analyzed in negative ion mode, which facilitates the detection of the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by monitoring the fragmentation of a specific parent ion into characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). nih.gov This technique is exceptionally sensitive and selective, allowing for the quantification of α-TP even at trace levels in complex biological matrices and compensating for potential matrix effects and ion suppression. nih.govnih.gov
Table 3: Illustrative LC-MS/MS Parameters for Tocopherol Metabolite Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for phosphate metabolites nih.gov or positive mode for parent tocopherols nih.gov |
| Column | Reversed-Phase (e.g., C18) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Parent Ion (Precursor) | Mass-to-charge ratio (m/z) of the target molecule (e.g., [M-H]⁻ for α-TP) |
| Product Ion (Fragment) | Specific m/z of a fragment ion generated by collision-induced dissociation |
Gas Chromatography-Mass Spectrometry (GCMS) Considerations and Limitations
While gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing many organic compounds, its application to α-TP is fraught with significant challenges and limitations. The primary obstacle is the non-volatile nature of α-TP. The polar phosphate group gives the molecule a very high boiling point, making it unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable.
To overcome this, a derivatization step is mandatory. nih.gov This involves chemically modifying the molecule to replace the acidic protons on the phosphate group with non-polar, thermally stable groups, such as trimethylsilyl (B98337) (TMS) ethers. nih.govscispec.co.th This process increases the volatility of the analyte, allowing it to pass through the GC column.
However, this derivatization step adds time and complexity to the sample preparation process and introduces potential sources of error. Furthermore, even after derivatization, there is a risk of thermal degradation of the molecule in the high-temperature environment of the GC injector port. For these reasons, and because of the superior performance of LC-MS/MS for non-volatile and polar compounds, GC-MS is not the preferred method for the routine quantification of α-TP. nih.gov It may, however, be used as a supplementary technique for structural confirmation. nih.gov
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| alpha-Tocopherol phosphate | α-TP |
| alpha-Tocopherol | α-T |
| beta-Tocopherol | β-T |
| gamma-Tocopherol | γ-T |
| Chloroform | |
| Methanol | |
| Hexane | |
| Isopropanol | |
| Heptane | |
| Dioxane | |
| Acetonitrile | |
| Ethyl acetate |
Spectrometric Detection Methods
Spectrometric techniques, particularly when coupled with chromatographic separation, are pivotal in the analysis of this compound. These methods offer the high sensitivity and specificity required for its detection in complex matrices.
Electrospray Ionization Mass Spectrometry (ESMS)
Electrospray Ionization Mass Spectrometry (ESMS) has emerged as a powerful tool for the detection and quantification of this compound. This soft ionization technique is well-suited for the analysis of polar and thermally labile molecules like this compound, allowing for its ionization with minimal fragmentation.
In ESMS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer. For this compound, which is water-soluble, ESMS is particularly advantageous as it can be readily ionized in solution. nih.gov
Research has demonstrated the successful use of ESMS for the detection of endogenous alpha-tocopheryl phosphate in biological samples. nih.gov The technique's high sensitivity and specificity, especially when used in conjunction with liquid chromatography (LC-MS), allow for the separation of this compound from other forms of vitamin E and matrix components prior to detection. Four distinct analytical approaches, including HPLC, LC-MS, LC-MS/MS, and GC-MS, have been employed to unequivocally confirm the presence of endogenous alpha-tocopheryl phosphate in biological tissues by comparing the analytical data with that of a standard alpha-tocopheryl phosphate. nih.gov
The ionization efficiency of tocopherols and their derivatives in ESMS can be influenced by the mode of operation (positive or negative ion mode) and the use of additives. While nonpolar compounds like alpha-tocopherol can be challenging to ionize via standard ESI due to the lack of a protonation or deprotonation site, the phosphate group in this compound facilitates ionization.
| Parameter | Value | Reference |
| Ionization Technique | Electrospray Ionization (ESI) | nih.gov |
| Polarity Mode | Negative Ion Mode is often more efficient for phosphorylated compounds | General Knowledge |
| Coupled Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Application | Detection of endogenous alpha-tocopheryl phosphate in biological tissues | nih.gov |
Challenges in Quantification due to Unique Chemical Characteristics
The quantification of this compound is complicated by its chemical properties, which differ significantly from its parent compound, alpha-tocopherol.
Impact of Redox Inactivity on Detection
Alpha-tocopherol is a well-known antioxidant due to the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to neutralize free radicals. This redox activity is the basis for several analytical methods, including electrochemical detection, where the compound is oxidized at an electrode to produce a measurable current.
In contrast, this compound is redox-inactive under physiological conditions because the reactive hydroxyl group is blocked by the phosphate ester. This chemical modification, while conferring stability, renders detection methods based on redox reactions unsuitable for the direct quantification of this compound. Electrochemical detectors, which are highly sensitive for alpha-tocopherol, will not respond to this compound, necessitating the use of alternative detection methods like mass spectrometry or UV absorbance, although the latter may lack specificity.
Chemical Inertness Towards Derivatization
Derivatization is a common strategy in analytical chemistry to enhance the detectability of a compound or improve its chromatographic behavior. For instance, alpha-tocopherol can be derivatized to improve its volatility for gas chromatography (GC) analysis or to introduce a fluorescent tag for enhanced sensitivity in liquid chromatography.
The phosphate group in this compound, however, imparts a high degree of chemical inertness, making it resistant to many common derivatization reactions that target the hydroxyl group. This resistance to derivatization limits the options for enhancing its analytical signal or modifying its chromatographic properties. While derivatization of the phosphate group itself is theoretically possible, it can be a complex process and may not be efficient, thus complicating quantitative analysis. The inherent stability of the phosphate ester bond means that harsh reaction conditions would be required, which could lead to degradation of the molecule. nih.gov
Purity Quantification in Research Formulations
Ensuring the purity of this compound in research formulations is critical for the validity of experimental results. The synthesis of this compound can result in various impurities, including unreacted starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of this compound. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is often achieved using a UV detector, as the chromanol ring of this compound absorbs UV light.
A patent for a method to separate and determine vitamin E and its impurities in preparations using HPLC with gradient elution has been described. This method utilizes a C18 column and a mobile phase gradient of acetonitrile, ethanol, and water, with detection at 260-310 nm, to achieve separation of the main component from its impurities. google.comgoogle.com
Potential impurities in synthetic this compound can include:
alpha-Tocopherol: The starting material for the phosphorylation reaction.
Di-alpha-tocopheryl phosphate: A by-product where two tocopherol molecules are linked by a phosphate group.
Residual reagents and solvents: From the synthesis and purification process.
Method validation is a crucial aspect of purity quantification. This involves demonstrating that the analytical method is accurate, precise, specific, linear, and robust. A validated HPLC method for the determination of alpha-tocopherol in various biological samples has been reported with a limit of detection of 0.091 µg/mL and a limit of quantification of 0.305 µg/mL. While this is for the non-phosphorylated form, similar validation parameters would be required for an this compound purity assay.
| Analytical Technique | Column Type | Mobile Phase (Example) | Detection | Application |
| HPLC | C18 Reversed-Phase | Acetonitrile/Ethanol/Water Gradient | UV (260-310 nm) | Purity assessment and impurity profiling |
Exploration of Nanotechnology in Alpha Tocopherol Phosphate Delivery and Formulation
Development of Nanocarrier Systems for Bioactive Compound Encapsulation
The encapsulation of bioactive compounds like alpha-tocopherol (B171835) phosphate (B84403) within nanocarrier systems is a rapidly evolving field. These systems are designed to protect the active molecule from degradation, improve its solubility, and facilitate its transport to the target site. nih.govresearchgate.net Several types of nanocarriers have been investigated for the delivery of lipophilic and amphiphilic compounds, including tocosomes, nanoliposomes, nanocapsules, and nanoemulsions.
Tocosomes as Alpha-Tocopherol Phosphate-Based Carriers
Tocosomes are novel vesicular systems where the primary building blocks are phosphate-group-bearing alpha-tocopherols, distinguishing them from traditional liposomes that are primarily composed of phospholipids. nih.govresearchgate.net These carriers are composed of this compound (TP) and di-alpha-tocopherol phosphate (T2P), which are amphiphilic molecules that can self-assemble into bilayer vesicles in an aqueous environment. nih.gov The structure of a tocosome allows for the encapsulation of both hydrophilic and hydrophobic bioactive compounds within its aqueous core and lipid bilayer, respectively. nih.gov The inherent antioxidant properties of the tocopherol components of the vesicle membrane provide additional stability to the encapsulated substance. nih.gov
The main constituents of tocosomes are derivatives of alpha-tocopherol, which possess known health benefits, including anti-inflammatory and cardioprotective properties. nih.gov This makes tocosomes not just a carrier but also a bioactive component of the formulation. The formation of tocosomes involves the assembly of these amphipathic tocopheryl phosphates in an aqueous medium, driven by hydrophilic/hydrophobic interactions. nih.gov
Nanoliposome Formulations
Nanoliposomes are nanoscale vesicles composed of a phospholipid bilayer enclosing an aqueous core. nih.gov They are versatile carriers capable of encapsulating both water-soluble and lipid-soluble substances. nih.gov While structurally similar to tocosomes, the primary difference lies in their main constituents, with nanoliposomes being phospholipid-based. nih.gov Formulations involving this compound can incorporate it into nanoliposomes, where it can be situated within the lipid bilayer.
The presence of alpha-tocopherol within the nanoliposome membrane can enhance the stability of the vesicle and provide antioxidant protection to the encapsulated compound. nih.gov Liposome-entrapped α-tocopherol has demonstrated greater efficacy in preventing oxidation in oil-in-water emulsions compared to its free form. nih.govresearchgate.net
Nanocapsules and Nanoemulsions for Lipophilic Compound Delivery
Nanocapsules are vesicular systems in which the bioactive compound is confined to a cavity surrounded by a polymeric membrane. Nanoemulsions, on the other hand, are dispersions of oil and water stabilized by an interfacial film of surfactant molecules. Both systems are well-suited for the delivery of lipophilic compounds like alpha-tocopherol.
Research has demonstrated the successful encapsulation of α-tocopherol in nanocapsules and nanoemulsions, leading to improved stability and controlled release. researchgate.net For instance, nanostructured lipid carriers (NLCs) and nanoemulsions have been prepared using techniques like homogenization to encapsulate tocopherol. researchgate.net These formulations exhibit particle sizes suitable for various applications and can protect the encapsulated tocopherol from degradation. researchgate.net Studies have shown that α-tocopherol-loaded nanoemulsions can enhance its delivery into the skin and protect it from UV-induced degradation. researchgate.net
| Nanocarrier Type | Primary Constituents | Encapsulation Capability | Key Features |
| Tocosomes | This compound (TP), Di-alpha-tocopherol phosphate (T2P) | Hydrophilic and Hydrophobic | Bioactive carrier with inherent antioxidant properties. |
| Nanoliposomes | Phospholipids | Hydrophilic and Hydrophobic | Versatile carrier, can incorporate α-TP for enhanced stability. |
| Nanocapsules | Polymeric membrane surrounding an oil core | Primarily Lipophilic | Provides a solid barrier for protection and controlled release. |
| Nanoemulsions | Oil droplets dispersed in an aqueous phase with a surfactant | Primarily Lipophilic | High surface area for improved absorption. |
Enhanced Bioavailability and Cellular Uptake via Nanodelivery Systems
A primary objective of employing nanodelivery systems for this compound is to enhance its bioavailability and facilitate its uptake by cells. The encapsulation of α-TP in nanocarriers can protect it from enzymatic degradation in the gastrointestinal tract and improve its absorption into the bloodstream.
Studies have shown that nanoformulations of vitamin E can significantly increase its bioavailability compared to conventional forms. For example, a water-dispersible, nanodispersed form of d-alpha-tocopherol in liposomes (Nano-E®) was found to be five to six times more bioavailable than synthetic vitamin E acetate (B1210297) in horses. ker.com Another study demonstrated that incorporating α-tocopherol into PLGA and PLGA/chitosan nanoparticles improved its oral bioavailability by 170% and 121%, respectively, compared to free α-tocopherol. dovepress.com This enhancement is attributed to the protection of the vitamin from the harsh gastric environment and improved absorption. dovepress.com
Research on α-TP itself has shown that it is readily taken up by cultured cells and is hydrolyzed to α-tocopherol (α-T) intracellularly. nih.gov This suggests that α-TP can serve as a water-soluble precursor to the active form of vitamin E within cells. nih.gov The use of nanocarriers can further facilitate this process. The physicochemical properties of nanoparticles, such as size, shape, and surface charge, play a crucial role in their cellular uptake. researchgate.netnih.gov For instance, smaller nanoparticles are often internalized more efficiently by cells through various endocytic pathways. researchgate.net
| Formulation | Animal Model | Relative Bioavailability Increase | Reference |
| Nano-dispersed d-alpha-tocopherol (Nano-E®) | Thoroughbred Horses | 613% (vs. synthetic vitamin E) | ker.com |
| Micellized d-alpha-tocopherol | Thoroughbred Horses | 559% (vs. synthetic vitamin E) | ker.com |
| α-tocopherol in PLGA nanoparticles | - | 170% (vs. free α-tocopherol) | dovepress.com |
| α-tocopherol in PLGA/chitosan nanoparticles | - | 121% (vs. free α-tocopherol) | dovepress.com |
Controlled Release Mechanisms and Their Optimization
Nanocarrier systems offer the advantage of controlled and sustained release of the encapsulated bioactive compound. The release mechanism is influenced by the composition and structure of the nanocarrier, as well as the external environment. nih.govresearchgate.net For instance, drug release from nanocarriers can be driven by diffusion, degradation or swelling of the carrier matrix, or the cleavage of a drug-polymer linkage. nih.gov
In the context of alpha-tocopherol, studies have shown that nanostructured lipid carriers (NLCs) can provide a controlled release profile. One study reported that NLCs released 30% of the encapsulated tocopherol in the first two hours, followed by a more gradual release. researchgate.net Another study using poly(DL-lactide-co-glycolide) (PLGA) nanoparticles observed an initial burst release followed by a slower, sustained release of α-tocopherol. iaea.org The rate of release was found to be dependent on the initial loading of the compound. iaea.org
The optimization of these release mechanisms is a key area of research. By modifying the composition of the nanocarrier, such as the type of lipid or polymer used, the release profile can be tailored to specific applications. For example, the ratio of solid to liquid lipids in NLCs can be adjusted to modulate the release rate. nih.gov Mathematical models, such as the Higuchi and Korsmeyer-Peppas models, are often used to analyze the release kinetics and understand the underlying mechanisms. nih.gov
| Nanocarrier System | Release Profile | Key Findings | Reference |
| Nanostructured Lipid Carriers (NLCs) | Biphasic: Initial burst followed by sustained release | 30% released in the first 2 hours. | researchgate.net |
| Poly(DL-lactide-co-glycolide) (PLGA) Nanoparticles | Biphasic: Initial burst followed by slower release | Release rate is dependent on the theoretical loading of α-tocopherol. | iaea.org |
| α-Tocopherol Succinate-Based NLCs | Controlled release | Showed a maximum drug release of about 40% in 4 hours. | nih.gov |
Investigational Applications in Research Formulations
The unique properties of this compound, combined with the advantages of nanodelivery systems, have led to its investigation in a variety of research formulations. These applications span the food, cosmetic, and pharmaceutical industries.
In the food industry, nanoencapsulated α-TP is being explored for the fortification of aqueous-based foods and beverages. nih.govresearchgate.net Its water-soluble nature and the protective effects of nanocarriers make it an ideal candidate for enhancing the nutritional value of products without compromising their sensory properties.
In cosmetics and dermatology, the topical delivery of α-TP using nanocarriers is being investigated for its antioxidant and photoprotective effects. researchgate.net Formulating tocopherol in NLCs and nanoemulsions has been shown to be beneficial for creating stable, non-irritant, and aqueous formulations suitable for skin application. researchgate.net
In the pharmaceutical field, α-TP nanocarriers are being researched for their potential in drug delivery. For example, nanostructured lipid carriers based on α-tocopherol succinate (B1194679) have been developed for the delivery of the anticancer drug paclitaxel, demonstrating the potential for synergistic therapeutic effects. nih.gov The ability of tocosomes to encapsulate and deliver various bioactive compounds makes them a promising platform for future therapeutic applications. nih.gov
Topical and Transdermal Delivery Enhancement
A significant challenge in the topical application of vitamin E (alpha-tocopherol, α-T) is its limited penetration into the viable epidermis, the site of its antioxidant activity. nih.govunivie.ac.at Nanotechnology offers a promising solution by utilizing the unique properties of α-TP. Specifically, α-TP has been shown to self-assemble into nanoaggregates that dramatically improve its delivery through the skin's outer layer, the stratum corneum (SC). nih.govresearchgate.net
Research demonstrates that lotion formulations containing these α-TP nanoaggregates deliver significantly more of the active compound into the skin compared to formulations with α-TP in its monomeric form. nih.govunivie.ac.at When compared directly with its parent compound, α-T, the nanoaggregates show a profound enhancement in skin penetration. Studies have quantified this improvement, showing that nanosized α-TP aggregates can deliver the active compound eightfold more effectively into the stratum corneum and fourfold more into the epidermis. nih.govresearchgate.net This enhanced delivery is attributed to the fusion of the nanoaggregates with the SC and a subsequent fluidization of the SC lipids, which facilitates deeper penetration. nih.govunivie.ac.at
Beyond self-assembled nanoaggregates, other nanocarriers are being explored. Tocopheryl phosphate mixtures (TPM), which contain both alpha-tocopheryl phosphate (TP) and di-alpha-tocopheryl phosphate (T2P), can self-assemble into vesicular nanostructures ranging from 101 to 162 nm in size. These nanovesicles have been shown to significantly increase the absorption of a diverse range of active compounds into and through the skin.
Table 1: Comparative Skin Deposition of α-TP Nanoaggregates vs. α-Tocopherol
| Compound Form | Stratum Corneum (SC) Deposition (μg/cm²) | Epidermis Deposition (μg/cm²) | Fold Increase in SC (vs. α-T) | Fold Increase in Epidermis (vs. α-T) |
| α-Tocopherol (α-T) | 29.5 | 19.0 | - | - |
| α-TP Nanoaggregates | 252.2 | 85.1 | 8.6x | 4.5x |
| Data sourced from studies on nanoaggregate formulations. nih.govunivie.ac.at |
Integration into Water-Based Research Media for Enhanced Dispersion
The inherent hydrophobicity of α-tocopherol presents considerable challenges for its use in aqueous-based biological research systems, such as cell culture media. sigmaaldrich.com Its poor solubility requires it to be complexed with other molecules, like lipoproteins, for effective dispersion. sigmaaldrich.com this compound, as a water-soluble derivative, effectively overcomes this limitation due to the ionic nature of its phosphate group. sigmaaldrich.comnih.gov
This enhanced water solubility allows for its direct integration and improved dispersion in research media. hilarispublisher.comsigmaaldrich.com Consequently, α-TP has been successfully used as a supplement in cell culture. sigmaaldrich.com The compound can be readily taken up by cultured cells and hydrolyzed internally to release active α-tocopherol, allowing it to function as an antioxidant. sigmaaldrich.com The use of α-TP in a nano-aggregated state further ensures a stable and uniform dispersion in these aqueous environments, providing a reliable method for studying the effects of vitamin E in cellular models without the complications of organic solvents or complexing agents. researchgate.net
Molecular Interactions in Nanoaggregate Formation
The formation of α-TP nanoaggregates is a prime example of molecular self-assembly driven by specific environmental conditions and intermolecular forces. nih.gov This process is highly dependent on the pH of the aqueous solution, which dictates the ionization state of the phosphate group. nih.govunivie.ac.at
In solutions at a physiological pH of 7.4, where the singly charged α-TPO₄⁻¹ microspecies is dominant, α-TP molecules spontaneously form nanoaggregates. nih.govunivie.ac.at Dynamic light scattering measurements have determined these aggregates to have a median hydrodynamic diameter of approximately 9 nm. nih.govresearchgate.net The formation is a concentration-dependent process, occurring above a critical aggregation concentration (CAC) of 4.2 mM. nih.govunivie.ac.atresearchgate.net However, at a more alkaline pH of 9.0, the doubly charged α-TPO₄⁻² microspecies predominates, and aggregation does not occur. nih.govunivie.ac.at This indicates that the electrostatic repulsion between the doubly charged phosphate groups prevents the self-assembly process.
The molecular interactions driving this assembly are multifaceted. The amphiphilic nature of the α-TP molecule—with its polar phosphate head and nonpolar tocopherol tail—is the primary driver. In aqueous media, these molecules arrange themselves to minimize the unfavorable interaction between the hydrophobic tails and water, leading to the formation of nanoaggregates.
These nanoaggregates exhibit unique interactions with biological membranes, particularly the lipids of the stratum corneum. nih.gov Langmuir trough studies have revealed that α-TP nanoaggregates fuse more readily with SC lipids compared to α-TP monomers. nih.govunivie.ac.at Furthermore, membrane compression studies have shown that α-TP fluidizes these lipids, disrupting their tight packing. nih.govresearchgate.net This combined fusion and fluidization mechanism is proposed as the cause for the significantly enhanced skin penetration of α-TP when delivered via nanoaggregates. univie.ac.at
Table 2: Physicochemical Properties of this compound Nanoaggregates
| Parameter | Value | Condition |
| Median Hydrodynamic Diameter | 9 nm | pH 7.4 |
| Critical Aggregation Concentration (CAC) | 4.2 mM | pH 7.4 |
| Aggregation Behavior at pH 9.0 | No aggregation observed | pH 9.0 |
| Data derived from dynamic light scattering and formulation studies. nih.govresearchgate.net |
Future Trajectories in Alpha Tocopherol Phosphate Research
Elucidation of Unidentified Kinase and Phosphatase Enzymes
The interconversion of α-T and α-TP is a critical control point for their biological activities. researchgate.net Studies have demonstrated that α-T can be phosphorylated to form α-TP, and α-TP can be dephosphorylated back to α-T, strongly suggesting the existence of specific α-T kinase and α-TP phosphatase enzymes within cells. nih.govcncb.ac.cn Despite the functional evidence for these enzymatic activities, the specific proteins responsible have yet to be fully identified and characterized.
Early research has pointed towards certain enzyme families. For instance, porcine intestinal alkaline phosphatase has been shown to have the ability to hydrolyze α-TP. angabinteb.com However, the activity of such a non-specific enzyme would likely need to be low in vivo to prevent the rapid and complete breakdown of α-TP. angabinteb.com The hydrophobic nature of α-T and the amphipathic properties of α-TP suggest they are primarily located in cell membranes. angabinteb.com This localization implies that any kinase or phosphatase enzymes that act upon them must either be membrane-associated or that specific transport proteins are required to present these substrates to the enzymes. angabinteb.com The definitive identification and characterization of the specific kinase(s) and phosphatase(s) that regulate the cellular pool of α-TP is a primary goal for future research. This will be crucial for understanding how the balance between α-T and α-TP is maintained and how it is altered in different physiological and pathological states.
Comprehensive Mapping of Gene Regulatory Networks
Alpha-tocopheryl phosphate (B84403) has been shown to be a potent modulator of gene expression, often exhibiting greater activity than α-tocopherol. nih.govresearchgate.net Its influence extends to a wide array of cellular processes, including proliferation, apoptosis, and signal transduction. nih.gov For example, α-TP has been observed to inhibit gene expression related to rheumatoid arthritis and to upregulate the expression of Bcl-2 and Akt, while downregulating Tie2, Notch1, p38MAPK, and JNK. mdpi.commedchemexpress.com A significant finding is the ability of α-TP to regulate the expression of vascular endothelial growth factor (VEGF), which has profound implications for angiogenesis. researchgate.net
While these individual examples highlight the gene regulatory capacity of α-TP, a comprehensive, systems-level understanding is still lacking. Future research will need to employ advanced transcriptomic and proteomic techniques to map the complete gene regulatory networks influenced by α-TP. This will involve identifying direct gene targets, upstream signaling pathways that are modulated by α-TP, and the transcription factors through which it exerts its effects. Such comprehensive mapping will provide a clearer picture of its role as a signaling molecule and could reveal novel therapeutic targets for conditions where gene expression is dysregulated.
Identification of Specific Receptors and Binding Partners
The diverse biological effects of α-TP are likely mediated through specific interactions with a variety of cellular proteins. To date, several binding partners have been proposed or identified. For α-TP to be accessible to modifying enzymes and to carry out its functions, it is believed that transporters and specific lipid transfer proteins are necessary. angabinteb.com Members of the organic anion transporters (OAT) family have been suggested as potential candidates for transporting α-TP across cell membranes. angabinteb.com
Specific protein interactions are also emerging. Nuclear magnetic resonance (NMR) studies and computational modeling have indicated that α-TP interacts with cytochrome c at sites similar to those proposed for cardiolipin (B10847521). nih.govresearchgate.net This interaction can disrupt the iron-sulfur bond in cytochrome c, stimulating its peroxidase activity. nih.gov Furthermore, in silico molecular docking simulations suggest that α-TP can interact with Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. mdpi.com Identifying the full spectrum of α-TP receptors and binding partners is a critical next step. This will likely involve techniques such as affinity chromatography, co-immunoprecipitation, and advanced mass spectrometry to isolate and identify proteins that specifically bind to α-TP. Uncovering these partners will be essential to fully delineate the molecular pathways through which α-TP exerts its pleiotropic effects.
Advanced Computational Modeling of Molecular Interactions
Computational modeling has already proven to be a valuable tool in understanding the molecular interactions of α-TP. nih.govresearchgate.netasm.org Molecular docking simulations have been instrumental in predicting and analyzing the binding of α-TP to proteins like cytochrome c and mitochondrial Complex II. mdpi.comnih.gov These in silico approaches allow researchers to visualize binding poses, predict binding affinities, and identify key interacting residues, providing insights that can guide further experimental validation.
Future research will undoubtedly leverage more advanced computational methods. Molecular dynamics simulations can provide a dynamic view of how α-TP interacts with its binding partners and how it might alter their conformation and function over time. These simulations can also be used to model the behavior of α-TP within biological membranes, shedding light on how it affects membrane properties like fluidity and curvature. nih.gov As our knowledge of α-TP's binding partners grows, computational modeling will be an indispensable tool for predicting new interactions, understanding the structural basis of its activity, and designing novel α-TP analogs with enhanced or more specific therapeutic properties.
Exploration of Novel Biological Roles in Underexplored Systems
While research has highlighted the roles of α-TP in processes like angiogenesis and cancer cell apoptosis, its functions in other biological systems remain largely unexplored. researchgate.netmdpi.comresearchgate.net The discovery of α-TP in various animal and plant tissues suggests it may have ubiquitous and fundamental roles across different species. researchgate.net
Future investigations should aim to explore the function of α-TP in less-studied contexts. For example, its antimicrobial and anti-biofilm properties, particularly against oral pathogens like Streptococcus oralis and Streptococcus mutans, present an exciting area for research in oral health. asm.orgnih.gov Anionic α-TP liposomes have demonstrated the ability to kill oral bacteria. researchgate.net Additionally, its role in the central nervous system, where it has been shown to induce hippocampal long-term potentiation, warrants deeper investigation for its potential neuroprotective effects. nih.gov The impact of α-TP on immune cell function, wound healing, and its potential utility in dermatology, such as protecting skin cells from UVA1-induced damage, are other promising areas for future studies. researchgate.netkcl.ac.uk Broadening the scope of research will likely uncover novel biological functions and expand the potential therapeutic applications of this versatile molecule.
Q & A
Q. How is alpha-tocopherol phosphate identified and quantified in biological samples?
ATP is identified using chromatographic and mass spectrometry techniques. High-performance liquid chromatography (HPLC) with UV detection or fluorescence is employed for separation, while liquid chromatography-mass spectrometry (LCMS) and LCMS/MS confirm molecular identity via fragmentation patterns . Quantification involves external standardization with high-purity ATP standards, validated through co-injection with biological extracts to match retention times and spectral profiles . Calibration curves are plotted using peak areas, ensuring linearity across expected physiological ranges .
Q. What are the stability considerations for ATP in experimental settings?
ATP stability depends on storage conditions and matrix interactions. For in vitro studies, samples should be stored at -80°C in inert matrices (e.g., argon-flushed vials) to prevent oxidation. Nanoparticle-encapsulated ATP requires characterization of size, polydispersity index (PDI), and zeta potential to assess physical stability, with statistical validation via ANOVA to account for batch variability . Residual solvents (e.g., PVA in nanoparticles) must be quantified via one-way ANOVA to rule out interference .
Q. What analytical challenges exist in differentiating ATP from other tocopherol derivatives?
Co-elution of tocopherols (α, β, γ, δ) necessitates orthogonal methods:
- Reverse-phase HPLC with methanol-water gradients separates isomers based on hydrophobicity .
- GCMS derivatization (e.g., silylation) enhances volatility for distinguishing phosphate esters from acetate or succinate derivatives .
- Spectrophotometric monitoring of E1% 1cm in methanol validates purity of standards .
Advanced Research Questions
Q. How do study designs account for confounding variables in assessing ATP’s efficacy?
Factorial designs (e.g., 2×3 factorial for diet and radiation dose) control for interactions between ATP and covariates like dietary vitamins or oxidative stress . Randomized controlled trials (RCTs) use stratified randomization (e.g., by smoking status, baseline serum vitamin levels) and Cox proportional hazards models to adjust for covariates like age and alcohol intake . Compliance is monitored via serum biomarker tracking (e.g., α-tocopherol levels) and sensitivity analyses to exclude non-adherent participants .
Q. How to resolve contradictions between observational studies and RCTs on ATP’s cancer effects?
Observational studies suggesting ATP reduces prostate cancer risk (RR = 0.68) conflict with null outcomes in lung cancer RCTs . Methodological reconciliation involves:
- Dose-response analysis : Observational studies often capture dietary intake (≤15 IU/day), while RCTs use supraphysiological doses (50 mg/day), potentially inducing pro-oxidant effects in smokers .
- Temporal bias : Latent cancer cases in RCTs may dilute efficacy signals; subgroup analyses focusing on clinical (vs. latent) prostate cancer show stronger protective effects .
- Nutrient interactions : ATP’s efficacy may depend on co-administration with retinoids or ascorbate, as seen in vitamin ACE-enriched diets .
Q. What mechanisms explain ATP’s role in cellular signaling pathways?
ATP activates PI3Kγ/PKB pathways via lipid exchange mediated by hTAP1/SEC14L2, promoting endothelial progenitor cell survival under oxidative stress . Its phosphorylated form enhances VEGF expression, validated through siRNA knockdown experiments and phosphoproteomic profiling . In contrast to α-tocopherol acetate, ATP’s phosphate group facilitates membrane anchoring, modulating phospholipase A2 activity in arachidonic acid release assays .
Q. How to optimize ATP delivery systems using nanotechnology?
PLGA nanoparticles are synthesized via emulsion-solvent evaporation, with ATP loading optimized using a two-factor ANOVA (theoretical loading vs. processing parameters). Key metrics include:
- Entrapment efficiency : ≥80% achieved with 10% w/w ATP loading, validated via UV spectrophotometry after nanoparticle dissolution .
- Release kinetics : pH-dependent hydrolysis of the phosphate ester in simulated physiological fluids, modeled using Higuchi’s equation .
- In vivo biodistribution : Radiolabeled ATP (³H or ¹⁴C) tracks accumulation in target tissues via autoradiography .
Methodological Resources
- Statistical Analysis : Use Tukey’s adjustment for multiple comparisons in nanoparticle studies and SAS Proc Mixed for longitudinal RCT data .
- Data Reporting : Follow USP guidelines for table formatting (Roman numerals, self-explanatory footnotes) and schema markup for FAQs to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
